Hemibastadinol 1
Description
(No information on Hemibastadinol 1 is provided in the evidence. Typically, this section would describe the compound’s chemical structure, biological source, pharmacological activity, and therapeutic applications. For example, this compound might be a marine-derived alkaloid with anticancer properties, but this is hypothetical without evidence.)
Properties
Molecular Formula |
C17H17Br2NO4 |
|---|---|
Molecular Weight |
459.1 g/mol |
IUPAC Name |
(2S)-3-(3-bromo-4-hydroxyphenyl)-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C17H17Br2NO4/c18-12-7-10(1-3-14(12)21)5-6-20-17(24)16(23)9-11-2-4-15(22)13(19)8-11/h1-4,7-8,16,21-23H,5-6,9H2,(H,20,24)/t16-/m0/s1 |
InChI Key |
XDXWMGYLNXERJK-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCNC(=O)[C@H](CC2=CC(=C(C=C2)O)Br)O)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)C(CC2=CC(=C(C=C2)O)Br)O)Br)O |
Synonyms |
hemibastadinol 1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence emphasizes the methodology for comparing pharmaceuticals, which could hypothetically apply to Hemibastadinol 1:
Regulatory and Methodological Frameworks
- Reference Product Selection: Regulatory guidelines stress the importance of selecting reference compounds with identical formulations and dosages for valid comparisons . For this compound, analogs with shared structural motifs (e.g., bastadins or bromotyrosine derivatives) would require head-to-head studies to assess stability, efficacy, and safety .
- Comparative Analysis : Indirect comparisons (e.g., meta-analyses) or surrogate endpoints (e.g., IC₅₀ values) might be used if direct studies are unavailable, but results must be rigorously justified .
Pharmacokinetic and Pharmacodynamic Comparisons
- Pharmacokinetics : If data existed, parameters like bioavailability, half-life, and metabolism (e.g., cytochrome P450 interactions) would be compared against analogs .
- Pharmacodynamics : Mechanistic differences (e.g., target receptor affinity) and adverse effects (e.g., cytotoxicity thresholds) would be analyzed .
Data Presentation
A hypothetical comparison table might include:
| Parameter | This compound | Analog X | Analog Y | Source |
|---|---|---|---|---|
| Molecular Weight | (Hypothetical) 500 Da | 480 Da | 520 Da | |
| IC₅₀ (Cancer Cells) | 10 nM | 15 nM | 8 nM | |
| Bioavailability | 45% | 30% | 60% |
Challenges in Comparative Studies
The evidence highlights key challenges relevant to this compound:
Q & A
Q. What are the standard analytical techniques for confirming the structural identity of Hemibastadinol 1?
To verify the identity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and HSQC) is critical for elucidating the compound’s backbone and substituents . High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (LC-MS) ensures purity and molecular weight confirmation . For novel compounds, X-ray crystallography may resolve stereochemical ambiguities . Always cross-reference spectral data with literature or databases like PubChem to validate consistency .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
Synthesis optimization requires systematic parameter testing. Begin by varying reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks to identify critical variables . Monitor intermediates via Thin-Layer Chromatography (TLC) or HPLC . If yields remain low, consider alternative protecting groups or catalytic systems. For scalability, ensure solvent recovery and reagent accessibility align with green chemistry principles . Detailed protocols should be documented in the Experimental section of papers, with supplementary data provided for reproducibility .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Use target-specific assays (e.g., enzyme inhibition, receptor binding) based on this compound’s hypothesized mechanism. Include positive and negative controls (e.g., known inhibitors or vehicles) to validate assay reliability . Dose-response curves (IC₅₀/EC₅₀) should be generated in triplicate, with statistical analysis (e.g., ANOVA) to assess significance . For cytotoxicity, employ cell viability assays (MTT, ATP-based) across multiple cell lines . Report raw data and statistical methods transparently to enable meta-analysis .
Advanced Research Questions
Q. How can conflicting data regarding this compound’s mechanism of action be resolved?
Contradictory findings often arise from methodological variability. First, replicate experiments using identical protocols (e.g., cell lines, incubation times) . If discrepancies persist, conduct orthogonal assays (e.g., CRISPR knockouts, fluorescence polarization) to confirm target engagement . Analyze confounding variables such as compound stability in assay buffers or batch-to-batch purity differences . Collaborate with independent labs for external validation and publish detailed raw datasets to facilitate peer scrutiny .
Q. What strategies are effective for isolating this compound from complex biological matrices during pharmacokinetic studies?
Combine liquid-liquid extraction (LLE) with Solid-Phase Extraction (SPE) to enhance recovery rates . Optimize solvent polarity (e.g., ethyl acetate for non-polar metabolites) and pH adjustments to ionize the compound selectively . Validate the method using spiked matrix samples and quantify via LC-MS/MS with stable isotope-labeled internal standards . Include recovery rates and matrix effect data in supplementary materials to support reproducibility .
Q. How should researchers design a structure-activity relationship (SAR) study for this compound derivatives?
Prioritize systematic modifications to the core structure (e.g., hydroxylation, halogenation) while maintaining a consistent synthetic route . Use computational tools (molecular docking, QSAR models) to predict binding affinities and guide derivative selection . Test derivatives in parallel using high-throughput screening (HTS) platforms to minimize inter-assay variability . Report substituent effects on activity, solubility, and toxicity in a comparative table, emphasizing statistically significant trends .
Methodological Considerations
Q. What criteria should guide the selection of in vivo models for studying this compound’s therapeutic potential?
Choose models with genetic or physiological relevance to the target disease (e.g., transgenic mice for neurodegenerative studies) . Include power calculations to determine cohort sizes, ensuring statistical robustness . Monitor pharmacokinetic parameters (Cmax, AUC) and tissue distribution via LC-MS . Adhere to ethical guidelines by minimizing animal use and reporting protocols in line with ARRIVE criteria .
Q. How can researchers address low reproducibility in this compound’s reported biological effects?
Standardize protocols across labs using detailed Materials and Methods sections, including reagent lot numbers and equipment calibration records . Share compound samples via academic repositories to eliminate synthesis variability . Publish negative results and participate in consortium-led replication initiatives to build consensus .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values . Apply corrections for multiple comparisons (e.g., Bonferroni) in multi-dose experiments . For omics data, employ bioinformatics pipelines (e.g., Gene Set Enrichment Analysis) to identify pathways modulated by the compound . Include raw data in supplementary files, formatted for reuse in meta-analyses .
Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?
Re-evaluate computational parameters (force fields, solvent models) to align with experimental conditions . Validate docking poses with mutagenesis studies or cryo-EM structures . Publish divergent findings with a discussion on limitations of in silico methods (e.g., dynamic binding effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
